molecular formula C12H15N B13222735 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane

1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B13222735
M. Wt: 173.25 g/mol
InChI Key: URTZOFLEYPYRPS-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound features a bicyclo[2.1.1]hexane core, which is a strained bicyclic system, and a 4-methylphenyl group attached to the nitrogen atom.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its bicyclic structure. The rigid and strained nature of the bicyclo[2.1.1]hexane core allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This interaction can influence various biological pathways and processes, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its rigid and strained nature makes it particularly useful in applications requiring high stability and specificity .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-(4-methylphenyl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C12H15N/c1-9-2-4-11(5-3-9)12-6-10(7-12)8-13-12/h2-5,10,13H,6-8H2,1H3

InChI Key

URTZOFLEYPYRPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC(C2)CN3

Origin of Product

United States

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